Molecular Weight and Compositional Shift vs. the Non‑Chlorinated Parent
The target compound (C₁₇H₉ClN₂O₃S₂, MW 388.84 g mol⁻¹) is differentiated from the unsubstituted analog N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)thiophene‑2‑carboxamide (C₁₇H₁₀N₂O₃S₂, MW 354.40 g mol⁻¹) by the addition of a chlorine atom, adding 34.44 Da and reducing hydrogen content by one atom [1]. This difference alters lipophilicity and hydrogen‑bond acceptor capacity, affecting both ADME and pharmacophore matching.
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C₁₇H₉ClN₂O₃S₂, 388.84 g mol⁻¹ |
| Comparator Or Baseline | N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)thiophene‑2‑carboxamide: C₁₇H₁₀N₂O₃S₂, 354.40 g mol⁻¹ |
| Quantified Difference | +Cl, −H; ΔMW = +34.44 g mol⁻¹ |
| Conditions | Calculated from standard atomic weights; not experimentally measured. |
Why This Matters
In lead optimization, small changes in molecular weight and halogenation alter both pharmacokinetic properties and binding interactions, making the chloro derivative a distinct chemical entity requiring separate biological profiling.
- [1] Calculated from molecular formulas; target compound formula confirmed by CAS registry entry 477547‑19‑6. View Source
